

p-APMSF: A Technical Guide to a Potent Serine Protease Inhibitor

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Compound of Interest

Compound Name: *p*-APMSF hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (p-Amidinophenyl)methanesulfonyl fluoride (p-APMSF), a highly effective and specific irreversible inhibitor of trypsin-like serine proteases. This document details its mechanism of action, quantitative inhibitory data, experimental protocols, and applications in research and drug development, serving as a vital resource for professionals in the field.

Introduction to p-APMSF

(p-Amidinophenyl)methanesulfonyl fluoride, commonly known as p-APMSF, is a powerful tool in the study of serine proteases.^{[1][2]} It exhibits specificity for proteases that cleave after positively charged amino acid residues, namely arginine and lysine.^{[3][4]} This specificity, combined with its irreversible mode of action, makes p-APMSF a valuable reagent for elucidating the roles of these enzymes in various physiological and pathological processes. Unlike the more commonly known serine protease inhibitor Phenylmethylsulfonyl fluoride (PMSF), p-APMSF demonstrates significantly greater inhibitory activity, reportedly being up to 1000-fold more potent.^{[5][6]}

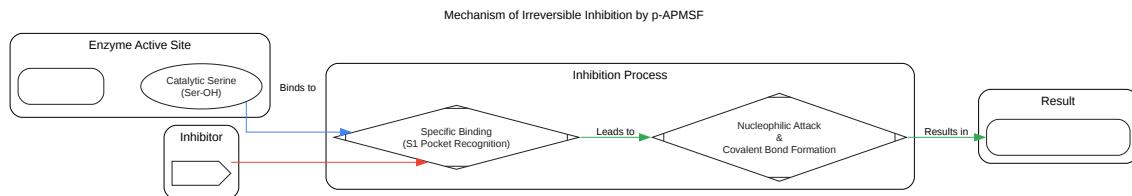
Chemical Structure:

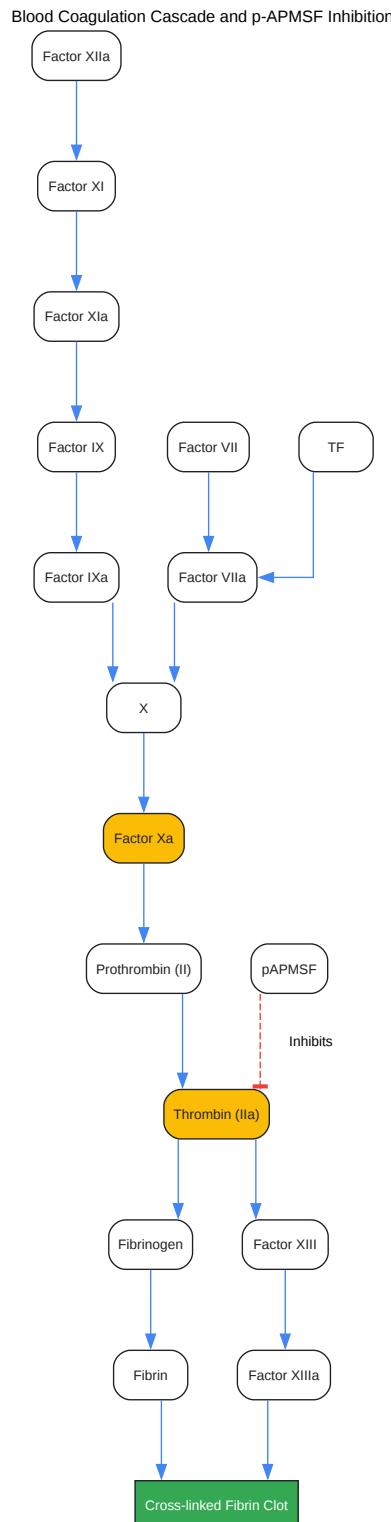
- IUPAC Name: 4-(aminoiminomethyl)-benzenemethanesulfonyl fluoride, monohydrochloride^[7]

- Molecular Formula: C₈H₉FN₂O₂S·HCl[2]
- Molecular Weight: 252.69 g/mol [2]

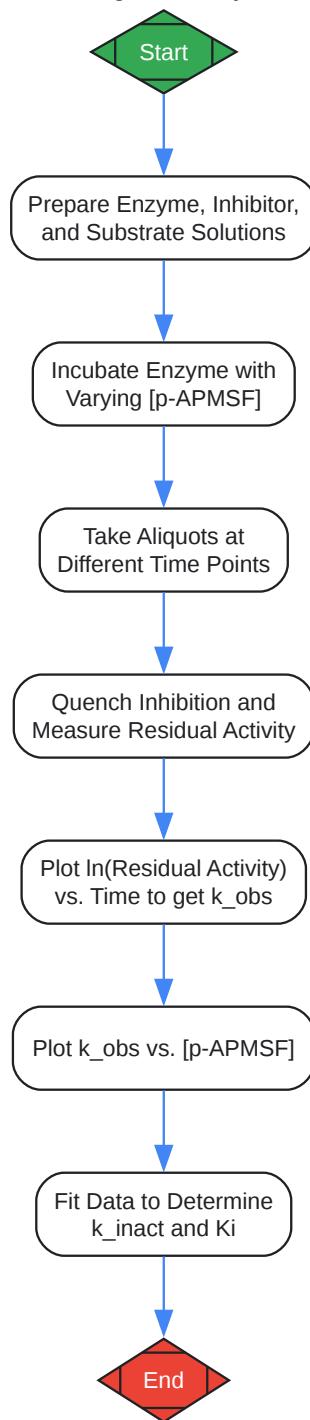
Mechanism of Action

p-APMSF functions as an irreversible inhibitor by forming a stable, covalent bond with the active site serine residue of the target protease.[1][8] The positively charged amidino group on the phenyl ring of p-APMSF mimics the side chains of arginine or lysine, allowing the inhibitor to be specifically recognized and bound by the S1 pocket of trypsin-like serine proteases.[3][9] Once positioned in the active site, the highly reactive sulfonyl fluoride moiety undergoes nucleophilic attack by the hydroxyl group of the catalytic serine. This reaction results in the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion, thereby permanently inactivating the enzyme.[8]





Workflow for Determining Inhibitory Kinetics of p-APMSF

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